Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
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Overview
Description
Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organosilicon compound It features a unique structure with a trioxabicyclo octane ring system and a phenyl group attached to a silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:
Formation of the Trioxabicyclo Octane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the trioxabicyclo octane ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation or acylation reaction.
Ethynylation: The ethynyl group is added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Silane Introduction: Finally, the trimethylsilane group is introduced through a hydrosilylation reaction, typically using a platinum catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethynyl groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the trioxabicyclo octane ring, potentially opening the ring and forming simpler alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique structural features.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with molecular targets through its functional groups. The trioxabicyclo octane ring and phenyl group can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
Silane, ((4-(4-phenyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties
Properties
CAS No. |
108614-37-5 |
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Molecular Formula |
C22H24O3Si |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
trimethyl-[2-[4-(4-phenyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C22H24O3Si/c1-26(2,3)14-13-18-9-11-20(12-10-18)22-23-15-21(16-24-22,17-25-22)19-7-5-4-6-8-19/h4-12H,15-17H2,1-3H3 |
InChI Key |
JSNBTMHWILMVDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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